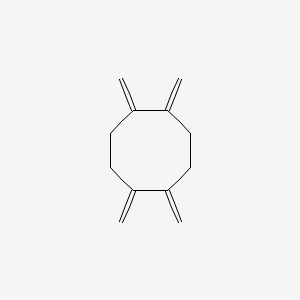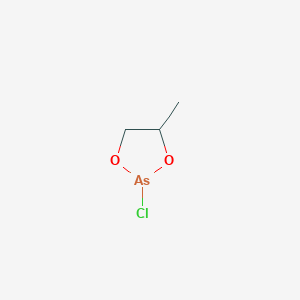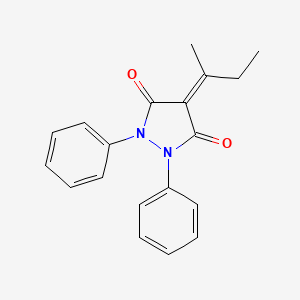
2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid is a chemical compound with the molecular formula C8H11ClO2. It is known for its unique structure, which combines the properties of both chlorinated butadiene and methacrylic acid. This compound is used in various industrial applications, particularly in the production of synthetic rubbers and polymers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobuta-1,3-diene involves the chlorination of 1,3-butadiene, followed by isomerization and dehydrochlorination. The process typically includes the following steps:
Chlorination: 1,3-butadiene is chlorinated to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene.
Isomerization: The mixture is then isomerized to convert 1,4-dichlorobut-2-ene to 3,4-dichlorobut-1-ene.
Dehydrochlorination: Finally, dehydrochlorination of 3,4-dichlorobut-1-ene yields 2-chlorobuta-1,3-diene.
Industrial Production Methods
Industrial production of 2-chlorobuta-1,3-diene follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process is energy-intensive and requires careful control of temperature and pressure to avoid side reactions .
化学反应分析
Types of Reactions
2-Chlorobuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated butadiene derivatives.
Reduction: Reduction reactions can convert it to less chlorinated or non-chlorinated butadiene compounds.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated butadiene derivatives, which have applications in polymer synthesis and other industrial processes .
科学研究应用
2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid has several scientific research applications:
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of bio-compatible materials.
Medicine: Its derivatives are being studied for potential use in drug delivery systems and as components of medical devices.
作用机制
The mechanism of action of 2-chlorobuta-1,3-diene;2-methylprop-2-enoic acid involves its ability to polymerize and form long-chain polymers. The molecular targets include the double bonds in the butadiene and methacrylic acid moieties, which undergo polymerization reactions. The pathways involved include free radical polymerization and coordination polymerization, depending on the catalysts and conditions used .
相似化合物的比较
Similar Compounds
Chloroprene (2-chlorobuta-1,3-diene): Used primarily in the production of neoprene, a type of synthetic rubber.
Methacrylic Acid: Used in the production of polymers and copolymers for various industrial applications.
Uniqueness
2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid is unique due to its dual functionality, combining the properties of both chlorinated butadiene and methacrylic acid. This allows it to be used in a wider range of applications compared to its individual components .
属性
CAS 编号 |
25053-30-9 |
|---|---|
分子式 |
C8H11ClO2 |
分子量 |
174.62 g/mol |
IUPAC 名称 |
2-chlorobuta-1,3-diene;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H5Cl.C4H6O2/c1-3-4(2)5;1-3(2)4(5)6/h3H,1-2H2;1H2,2H3,(H,5,6) |
InChI 键 |
SGJBVIUXXNBDOL-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)O.C=CC(=C)Cl |
相关CAS编号 |
25053-30-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


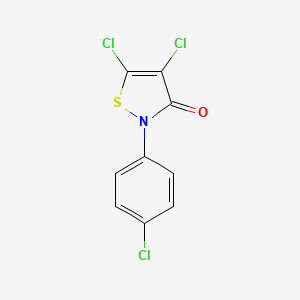
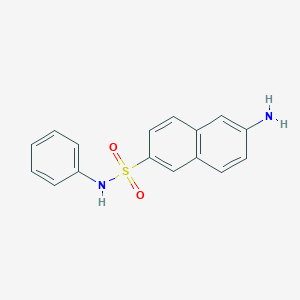
![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)

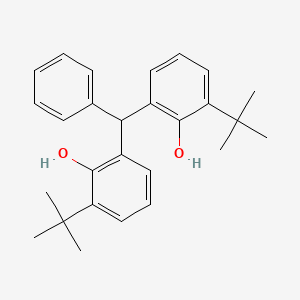
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
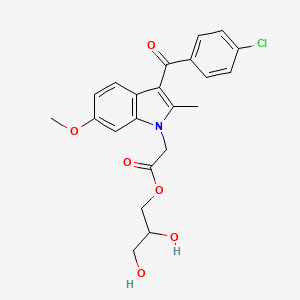
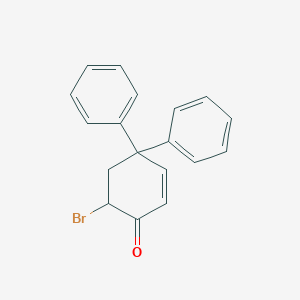
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)
